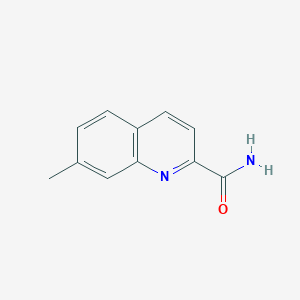

7-methyl-2-Quinolinecarboxamide

Description

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

7-methylquinoline-2-carboxamide |

InChI |

InChI=1S/C11H10N2O/c1-7-2-3-8-4-5-9(11(12)14)13-10(8)6-7/h2-6H,1H3,(H2,12,14) |

InChI Key |

GDFQJMOYWRDKQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=N2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Dehydrogenation of 7-Methyl-1,2,3,4-Tetrahydroquinoline

A high-yield method involves the oxidation of 7-methyl-1,2,3,4-tetrahydroquinoline under aerobic conditions. As reported in search result, this reaction employs:

-

Catalyst system : Copper(I) oxide (5 mol%), DMAP (1 equiv), and N-hydroxyphthalimide (20 mol%)

-

Solvent : Acetonitrile

-

Conditions : 120°C for 12 hours under oxygen atmosphere

This method achieves a 92% yield of 7-methylquinoline, with the reaction progress monitored via TLC. The product is purified using column chromatography (ethyl acetate/petroleum ether, 1:15).

Functionalization at the 2-Position: Carboxylic Acid Intermediates

Nitration-Reduction-Oxidation Sequence

A three-step protocol adapted from heterocyclic chemistry:

-

Nitration : Treat 7-methylquinoline with fuming HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups predominantly at the 2-position.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.

-

Oxidation : Treat with KMnO₄ in acidic medium to oxidize amine to carboxylic acid.

While search result demonstrates similar functional group transformations for related quinolines, this route’s viability for 7-methyl derivatives remains theoretical without explicit experimental data.

Carboxamide Formation Strategies

Acyl Chloride-Mediated Aminolysis

A well-established method involves converting 7-methyl-2-quinolinecarboxylic acid to its reactive acyl chloride:

Thionyl Chloride Activation

-

Procedure : Reflux 7-methyl-2-quinolinecarboxylic acid with thionyl chloride (3 equiv) in dry toluene at 100–110°C for 4–6 hours.

-

Quenching : Add the acyl chloride dropwise to a cooled (-5°C) solution of ammonia (2M in dioxane) or primary amines.

-

Yield : Reported yields for analogous quinolinecarboxamides range from 60–85%.

Coupling Reagent-Assisted Amidation

Modern peptide coupling agents enable direct amide bond formation without isolating the acyl chloride:

BOP-Mediated Coupling

-

Reagents : 7-methyl-2-quinolinecarboxylic acid, BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate), DIEA (N,N-diisopropylethylamine)

-

Conditions : Stir in DMF at room temperature for 12–24 hours.

-

Amine source : Aqueous ammonia or alkylamines.

-

Yield : Substituted quinolinecarboxamides achieve 70–90% yields under these conditions.

EDC/HOBt System

Alternative protocol using carbodiimide chemistry:

-

Activation : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM.

-

Advantages : Reduced racemization risk compared to BOP.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thionyl chloride aminolysis | SOCl₂, NH₃ | 100–110 | 6–8 | 60–85 | |

| BOP coupling | BOP, DIEA | 25 | 12–24 | 70–90 | |

| EDC/HOBt | EDC, HOBt | 25 | 24 | 65–80 |

Critical observations :

-

Acyl chloride route : Higher temperatures and corrosive reagents offset by scalability.

-

Coupling agents : Require anhydrous conditions but provide superior functional group tolerance.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Key signals include:

-

Quinoline H-3 singlet at δ 8.5–8.7 ppm

-

Methyl group at δ 2.4–2.6 ppm (s, 3H)

-

Amide NH₂ protons at δ 6.8–7.2 ppm (broad)

-

Industrial-Scale Considerations

Cost-Benefit Analysis

-

Thionyl chloride method : Lower reagent costs but requires corrosion-resistant equipment.

-

Coupling agents : Higher per-step yields justify reagent expenses in Good Manufacturing Practice (GMP) settings.

Chemical Reactions Analysis

Types of Reactions: 7-methyl-2-Quinolinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce 7-Methylquinoline-2-carboxylic acid amine.

Scientific Research Applications

7-methyl-2-Quinolinecarboxamide has a wide range of applications in scientific research:

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-methyl-2-Quinolinecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Quinoline carboxamides exhibit varied biological and physicochemical properties depending on substituent positions and functional groups. Below is a comparison of 7-methyl-2-quinolinecarboxamide with key analogs:

Physicochemical Properties

- Lipophilicity: The methyl group in this compound increases lipophilicity compared to polar analogs like 7-aminoquinoline-2-carboxylic acid .

- Solubility: Amino or carboxylic acid substituents (e.g., in 7-aminoquinoline-2-carboxylic acid) improve aqueous solubility, whereas halogenated derivatives (e.g., 7-chloro-2-methylquinoline) exhibit lower solubility .

Key Research Findings

- Structural Flexibility: Substitution at position 7 (methyl, amino, chloro, fluoro) significantly alters electronic properties and bioactivity. Methyl groups favor lipophilicity, while halogens enhance metabolic stability .

- Carboxamide Positioning : Carboxamide at position 2 (vs. 3 or 4 in other analogs) may influence binding to biological targets, as seen in cholinesterase inhibitors .

- Synthetic Accessibility : DCC and EDC coupling agents are widely used for carboxamide synthesis, enabling scalable production of diverse derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-methyl-2-quinolinecarboxamide, and what methodological considerations are critical for reproducibility?

- Answer: Synthesis of quinoline derivatives like this compound often employs classical protocols such as the Gould–Jacob or Friedländer reactions, which require precise control of reaction conditions (e.g., temperature, solvent polarity). Transition metal-catalyzed cross-coupling or Vilsmeier-Haack reagents (e.g., MSCL-DMF/DMAC) are also viable for introducing functional groups at specific positions . Key considerations include purification via column chromatography and characterization using NMR and HPLC to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the methyl and carboxamide substituents. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like the carboxamide C=O stretch (~1650 cm⁻¹). Cross-referencing with databases such as NIST Chemistry WebBook ensures accuracy .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

- Answer: Standard assays include enzyme inhibition studies (e.g., kinase or protease assays) and cytotoxicity screening against cell lines (e.g., MTT assays). Dose-response curves and IC₅₀ calculations are critical for quantifying activity. Ensure compliance with ethical guidelines for in vitro research, as emphasized in safety data sheets .

Advanced Research Questions

Q. How can conflicting data on the biological efficacy of this compound be resolved?

- Answer: Contradictions may arise from variations in assay conditions (e.g., pH, incubation time) or compound purity. Replicate experiments with standardized protocols and include positive controls (e.g., known inhibitors). Statistical tools like ANOVA can identify significant differences. Transparent reporting of methods, as per Franklin Standards, aids in reconciling discrepancies .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Answer: Green chemistry approaches (e.g., microwave-assisted synthesis) reduce reaction time and improve yield. Solvent selection (e.g., ionic liquids) enhances regioselectivity. Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., catalyst loading, stoichiometry) .

Q. How can mixed-methods research design address mechanistic uncertainties in the compound’s pharmacological activity?

- Answer: Combine quantitative methods (e.g., molecular docking studies to predict binding affinity) with qualitative approaches (e.g., interviews with pharmacologists to contextualize findings). Triangulate data to validate hypotheses, as outlined in mixed-methods guidelines .

Q. What are the challenges in correlating in vitro results of this compound with in vivo models?

- Answer: Bioavailability and metabolic stability (e.g., cytochrome P450 interactions) often differ between systems. Use pharmacokinetic studies (e.g., plasma half-life measurements) and pro-drug strategies to enhance in vivo efficacy. Cross-disciplinary collaboration with toxicologists is advised .

Data and Contradiction Management

Q. How should researchers interpret contradictory findings in the thermal stability of this compound?

- Answer: Discrepancies in melting points or decomposition temperatures may stem from impurities or instrumentation calibration. Repeat differential scanning calorimetry (DSC) with high-purity samples and compare with literature values from authoritative sources like NIST .

Q. What frameworks guide ethical decision-making when prioritizing conflicting research goals (e.g., efficacy vs. toxicity)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.